Anisotropine methylbromide
Overview
Description
Anisotropine methylbromide is a quaternary ammonium compound . It was used as a treatment adjunct in peptic ulcer but has been replaced by more effective agents . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder . It may also have a slight relaxant action on the bile ducts and gallbladder .
Molecular Structure Analysis
The molecular formula of Anisotropine methylbromide is C17H32BrNO2 . Its molecular weight is 362.345 . The structure can be downloaded from the DrugBank Online .Chemical Reactions Analysis
Anisotropine methylbromide is a quaternary ammonium compound . It inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .Physical And Chemical Properties Analysis
The molecular weight of Anisotropine methylbromide is 362.35 . The percent composition is C 56.35%, H 8.90%, Br 22.05%, N 3.87%, O 8.83% .Scientific Research Applications
Urinary Excretion Studies
Anisotropine methylbromide's excretion in human urine has been a subject of research. Pfeffer et al. (1968) describe a method for its quantitative determination in human urine, noting sustained excretion in subjects, with one case lasting up to 104 hours (Pfeffer, Schor, Gluck, Semmel, & Griboff, 1968).
Gastrointestinal Research
The effects of anisotropine methylbromide on nocturnal gastric secretion were examined in a study by Freston and Forbes (1977). They found that high doses significantly reduced acid secretion without significantly influencing other physiological measures. This study provides a basis for controlled trials in peptic ulcer disease (Freston & Forbes, 1977).
Intestinal Absorption
Research on the absorption and binding of anisotropine methylbromide in the intestines of rats has been conducted by Pfeffer and Schor (1972). They observed that the presence of food decreases the uptake rate but not the total uptake. This study provides insights into the drug's interaction with intestinal tissues (Pfeffer & Schor, 1972).
Effects on Duodenal Ulcer Healing
A double-blind controlled trial by Bowers, Forbes, and Freston (1978) evaluated the efficacy of anisotropine methyl bromide in duodenal ulcer healing. Their findings suggest that nighttime therapy with this drug might be useful in treating duodenal ulcer disease (Bowers, Forbes, & Freston, 1978).
Pharmacokinetic Studies
The pharmacokinetic properties of anisotropine methylbromide, including its effects on the absorption of other drugs, were studied by Uchida et al. (1988). They found that the absorption of certain drugs is affected by the gastrointestinal environment influenced by anisotropine methylbromide (Uchida, Oguchi, Hisaoka, Kobayashi, Kai, & Yasuhara, 1988).
Safety And Hazards
Anisotropine methylbromide is classified as Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 4), H312 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, in contact with skin or if inhaled . It is very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKGMJOKUZAJM-JXMYBXCISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022612 | |
Record name | Anisotropine methylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |
Record name | SID855548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ANISOTROPINE METHYLBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THERE IS CLINICAL IMPRESSION THAT QUATERNARY AMMONIUM CMPD HAVE RELATIVELY GREATER EFFECT ON GASTROINTESTINAL ACTIVITY & THAT DOSES NECESSARY TO TREAT GASTROINTESTINAL DISORDERS ARE, CONSEQUENTLY...MORE READILY TOLERATED; THIS HAS BEEN ATTRIBUTED TO ADDITIONAL ELEMENT OF GANGLIONIC BLOCK. /QUATERNARY AMMONIUM CMPD/, RATIO OF GANGLIONIC BLOCKING TO ANTIMUSCARINIC ACTIVITY IS GREATER FOR CMPD WITH QUATERNARY AMMONIUM STRUCTURE BECAUSE OF THEIR GREATER POTENCY AT NICOTINIC RECEPTORS; SOME OF SIDE EFFECTS SEEN AFTER HIGH DOSES ARE DUE TO GANGLIONIC BLOCKADE. /QUATERNARY AMMONIUM CMPD/, ANTISPASMODICS ARE COMPETITIVE ANTAGONISTS OF ACETYLCHOLINE, WHICH IS RELEASED @ ENDINGS OF PARASYMPATHETIC NERVES SUPPLYING GI TRACT. ...THESE DRUGS CAUSE MEAN REDUCTION OF BASAL ACID OUTPUT OF ABOUT 50%. THEY ALSO REDUCE MAXIMAL ACID OUTPUT BY 15 TO 50%. /ANTISPASMODICS/ | |
Record name | ANISOTROPINE METHYLBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Anisotropine methylbromide | |
Color/Form |
CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |
CAS RN |
80-50-2 | |
Record name | Anisotropine methylbromide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisotropine methylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octatropine methylbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISOTROPINE METHYLBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANISOTROPINE METHYLBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
329 °C | |
Record name | ANISOTROPINE METHYLBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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